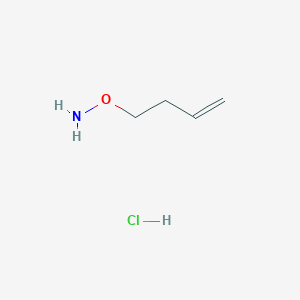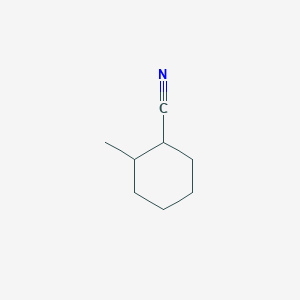
3-アミノ-2-メトキシフェノール
概要
説明
3-Amino-2-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzene ring
科学的研究の応用
3-Amino-2-methoxyphenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of dyes, pigments, and polymers due to its ability to undergo various chemical transformations.
作用機序
Target of Action
3-Amino-2-methoxyphenol, a methoxyphenolic compound, primarily targets the respiratory epithelium . The respiratory epithelium plays a central role in the inflammatory response in diseases such as asthma and chronic obstructive pulmonary disease . It serves as a key interface between the host and environment, participating in the activation of innate immunity and production of cytokines and other inflammatory mediators .
Mode of Action
The compound’s interaction with its targets results in the inhibition of multiple inflammatory mediators, including CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . Methoxyphenols, including 3-amino-2-methoxyphenol, inhibit the binding of the rna-binding protein hur to mrna, indicating that they may act post-transcriptionally .
Biochemical Pathways
It is known that methoxyphenols inhibit the binding of the rna-binding protein hur to mrna . This suggests that the compound may affect the post-transcriptional regulation of gene expression, potentially impacting various biochemical pathways.
Pharmacokinetics
The compound’s ic50 values, a measure of its effectiveness in inhibiting biological or biochemical function, have been reported . For 3-Amino-2-methoxyphenol, the IC50 value is 410 μM , which provides some insight into its bioavailability.
Result of Action
The primary result of 3-Amino-2-methoxyphenol’s action is the inhibition of multiple inflammatory mediators . This leads to a reduction in inflammation, particularly in the respiratory epithelium, which could potentially alleviate symptoms in diseases such as asthma and chronic obstructive pulmonary disease .
Action Environment
Given its role in the respiratory epithelium, it’s plausible that factors such as air quality and exposure to allergens or pollutants could potentially influence its action and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
3-Amino-2-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxylation of 3-aminoanisole. This reaction typically requires a strong oxidizing agent, such as hydrogen peroxide (H2O2), in the presence of a catalyst like iron(III) chloride (FeCl3). The reaction is carried out under acidic conditions to facilitate the formation of the phenol group.
Another method involves the nucleophilic aromatic substitution of 2-chloro-3-nitroanisole with ammonia (NH3) followed by reduction of the nitro group to an amino group. This process requires a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas (H2) under mild conditions.
Industrial Production Methods
Industrial production of 3-Amino-2-methoxyphenol often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated systems are commonly used to optimize reaction conditions and improve yield.
化学反応の分析
Types of Reactions
3-Amino-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form corresponding amines using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Ammonia (NH3) in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols depending on the nucleophile used.
類似化合物との比較
Similar compounds to 3-Amino-2-methoxyphenol include:
3-Amino-4-methoxyphenol: Differing by the position of the methoxy group, this compound has similar chemical properties but may exhibit different biological activities.
2-Amino-3-methoxyphenol: With the amino and methoxy groups in different positions, this compound may have distinct reactivity and applications.
4-Amino-2-methoxyphenol:
特性
IUPAC Name |
3-amino-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-5(8)3-2-4-6(7)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRKJVRJTVKUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B1282936.png)











![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)
